

3-Bromobenzenesulfonyl chloride CAS number

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Compound of Interest

Compound Name: *3-Bromobenzenesulfonyl chloride*

Cat. No.: *B1265596*

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Core Identity and Physicochemical Profile

3-Bromobenzenesulfonyl chloride (CAS No. 2905-24-0) is an organosulfur compound distinguished by a sulfonyl chloride functional group and a bromine atom attached to a benzene ring at the meta (3) position.^{[1][2]} This specific substitution pattern makes it a highly versatile intermediate for introducing the 3-bromophenylsulfonyl moiety into target molecules, a common strategy in the development of bioactive compounds and advanced materials.^[3] Its physical state at room temperature is typically a clear colorless to light yellow liquid, though its melting point is near ambient temperature.^{[1][4]}

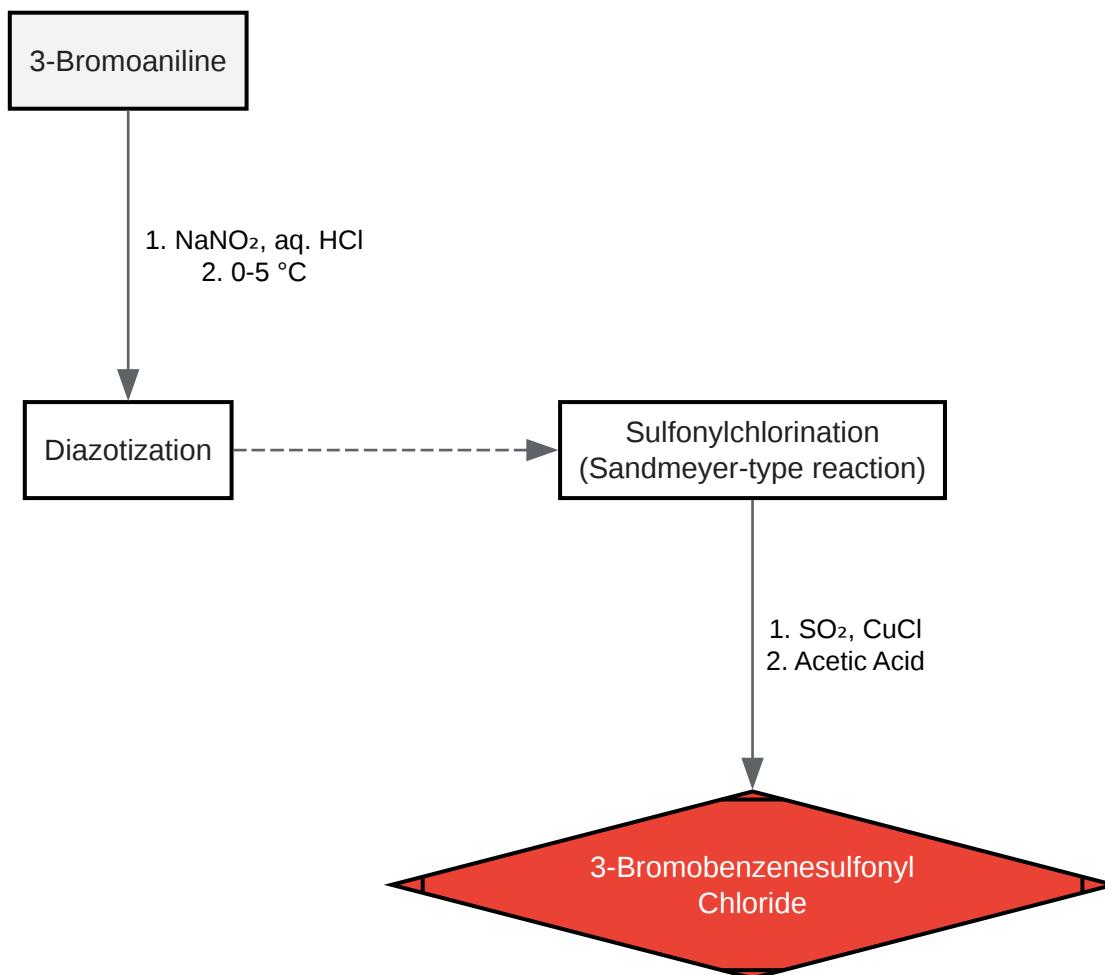
Quantitative data for this reagent are summarized below for easy reference.

Property	Value	Source(s)
CAS Number	2905-24-0	[1] [2] [5] [6]
Molecular Formula	C ₆ H ₄ BrClO ₂ S	[1] [2] [5]
Molecular Weight	255.52 g/mol	[1] [2] [5] [7]
Melting Point	30-33 °C (86-91.4 °F)	[1] [4] [5] [6]
Boiling Point	90-91 °C at 0.5 mmHg	[1] [5] [6]
Density	1.773 g/mL at 25 °C	[1] [5] [6]
Refractive Index (n _{20/D})	1.593	[1] [5] [6]
Flash Point	>110 °C	[1] [6]
InChI Key	PJGOLCXVWIYXRQ- UHFFFAOYSA-N	[5] [6]
SMILES	CIS(=O)(=O)c1ccccc(Br)c1	[5]

Synthesis Pathway: From Aniline to Sulfonyl Chloride

The industrial synthesis of **3-bromobenzenesulfonyl chloride** is not prominently detailed in public literature; however, a standard and reliable laboratory-scale approach involves a multi-step sequence starting from 3-bromoaniline. This pathway leverages classical diazotization and Sandmeyer-type reactions, which are fundamental transformations in aromatic chemistry.

The rationale for this pathway is its reliability and the accessibility of the starting materials. The diazotization of an aniline is a robust method for generating a reactive diazonium salt, which can then be intercepted by various reagents. In this case, sulfur dioxide in the presence of a copper catalyst facilitates the introduction of the sulfonyl chloride group.

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Caption: General synthetic workflow for **3-bromobenzenesulfonyl chloride**.

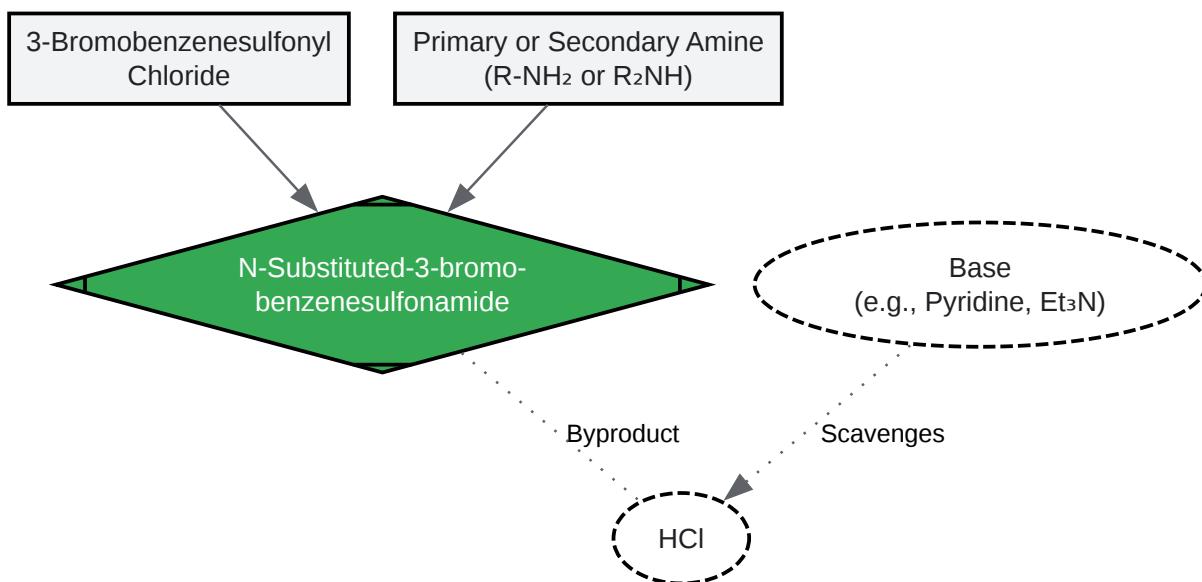
Core Reactivity and Applications in Drug Discovery

The utility of **3-bromobenzenesulfonyl chloride** stems from the highly electrophilic sulfur atom of the sulfonyl chloride ($-\text{SO}_2\text{Cl}$) group. This group is an excellent leaving group, making the compound highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in forming stable sulfonamide and sulfonate ester linkages.

Synthesis of Sulfonamides for HIV Therapeutics

A paramount application of **3-bromobenzenesulfonyl chloride** is in the synthesis of novel therapeutics, particularly HIV protease inhibitors.[1][3] It serves as a crucial intermediate for creating P1' benzenesulfonyl azacyclic urea inhibitors.[6] In this context, the reagent is reacted

with an amine functionality on the drug scaffold to form a stable sulfonamide bond. The 3-bromophenylsulfonamide moiety often enhances binding affinity to the enzyme's active site and can improve the overall pharmacological properties of the drug candidate, such as solubility and metabolic stability.[3]



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Caption: General reaction scheme for sulfonamide synthesis.

Versatility in Organic Synthesis

Beyond its role in medicinal chemistry, **3-bromobenzenesulfonyl chloride** is a versatile building block for more complex organic molecules.[1] The bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of intricate biaryl or unsaturated systems. Examples of molecules prepared using this reagent include:

- 2-(3-bromophenyl)-5-n-butylfuran[6]
- 2,5-bis(3-bromophenyl)-1-methylpyrrole[5][6]
- 3-bromo-4-(3-bromophenyl)thiophene[6]

In some advanced applications, it has been used as a coupling partner in palladium-catalyzed direct arylation of heteroaromatics.^[5]

Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol provides a self-validating, step-by-step methodology for the synthesis of N-benzyl-3-bromobenzenesulfonamide, a representative reaction for this class of reagent.

Objective: To synthesize and purify a model sulfonamide via nucleophilic substitution.

Materials:

- **3-Bromobenzenesulfonyl chloride** (1.0 eq)
- Benzylamine (1.05 eq)
- Pyridine (dried, 2.0 eq)
- Dichloromethane (DCM, anhydrous)
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexanes/Ethyl Acetate solvent system

Procedure:

- Reaction Setup: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve **3-bromobenzenesulfonyl chloride** (1.0 eq) in anhydrous DCM.

- Causality: Anhydrous conditions are critical as the sulfonyl chloride is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid, reducing yield.[6][8] The inert atmosphere prevents this.
- Cooling: Cool the solution to 0 °C using an ice-water bath.
 - Causality: The reaction is exothermic. Cooling controls the reaction rate, preventing the formation of side products and ensuring selective monosulfonylation of the amine.
- Reagent Addition: Slowly add pyridine (2.0 eq) followed by the dropwise addition of benzylamine (1.05 eq).
 - Causality: Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[9] A slight excess of the amine ensures the complete consumption of the limiting sulfonyl chloride.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed.
- Aqueous Work-up: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO_3 (to remove any remaining acid), and brine.
 - Causality: This sequence of washes systematically removes basic, acidic, and aqueous-soluble impurities, providing a crude product of significantly higher purity.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
 - Causality: Chromatography separates the desired product from any unreacted amine and other non-polar impurities, yielding the pure sulfonamide.

- Characterization: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Safety, Handling, and Storage

3-Bromobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.^{[8][9]} Adherence to strict safety protocols is mandatory.

Hazard Information	Details
Pictogram(s)	GHS05 (Corrosion)
Signal Word	Danger
Hazard Statements	H314: Causes severe skin burns and eye damage. ^{[5][6][7][9]}
Precautionary Statements	P260: Do not breathe dust/fume/gas/mist/vapors/spray. ^{[4][7]} P280: Wear protective gloves/protective clothing/eye protection/face protection. ^{[4][7]} ^[9] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. ^[4] ^[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. ^{[4][9]} P310: Immediately call a POISON CENTER or doctor/physician. ^{[4][8]}

- Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.^{[4][5]}
- Storage: Store in a tightly sealed container under an inert gas (nitrogen or argon) in a cool, dry, and well-ventilated area.^{[1][6]} The recommended storage temperature is often 2-8°C.^{[1][6]}
- In case of Exposure:

- Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[4][8]
- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][9]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][8]

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